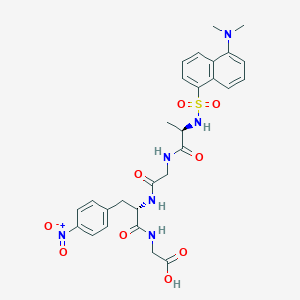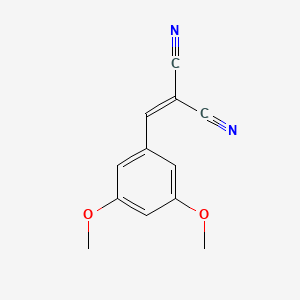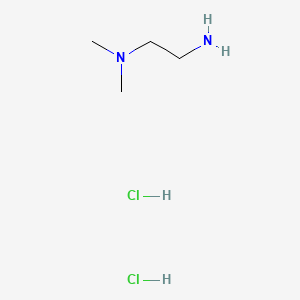
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The “2,6-dichlorobenzyl” group is attached to the nitrogen of the indole, and the “carbaldehyde” group (which is a formyl or aldehyde group) is attached to the 3-position of the indole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The “2,6-dichlorobenzyl” group would be a benzyl group with two chlorine atoms attached to the 2 and 6 positions of the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing chlorine atoms and aldehyde group. The aldehyde could potentially undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine atoms might increase its density and boiling point compared to compounds without halogens .Scientific Research Applications
Synthesis and Catalysis
- 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde derivatives have been synthesized through various methods, showing their versatility as synthons in organic chemistry. These methods include gold-catalyzed cycloisomerization and reactions with N-iodosuccinimide, demonstrating efficient yields and operational simplicity (Kothandaraman et al., 2011). Additionally, palladacycles designed from ligands with an indole core, including 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have shown applications as catalysts in various chemical reactions, indicating their potential in facilitating chemical transformations (Singh et al., 2017).
Green Chemistry
- Indole-3-carbaldehydes, a group to which this compound belongs, have been utilized in green chemistry applications. One study reported the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles, highlighting the environmental and economic benefits of this method (Madan, 2020).
Biological Applications
- Research into the biological activities of 1H-indole-3-carbaldehydes, including spectroscopic, computational, and molecular docking investigations, has been conducted. These studies focus on understanding the molecular structure, electronic properties, and potential interactions with biological receptors, suggesting potential applications in drug discovery and molecular biology (Fatima et al., 2022).
Heterocyclic Chemistry
- The reactivity of this compound in forming new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, has been explored. This highlights its role as a versatile building block in heterocyclic chemistry and the formation of complex molecular structures (Vikrishchuk et al., 2019).
Safety and Hazards
Mechanism of Action
- The local anesthetic action of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is thought to be due to a reduced sodium channel blockade .
- As an antiseptic, its mechanism of action is not fully understood, but it is believed to involve denaturation of external proteins and rearrangement of tertiary protein structures .
Mode of Action
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLMFQSIWCNEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356141 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6275-19-0 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)





![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)






